N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide
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Overview
Description
N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
The synthesis of N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE can be achieved through several synthetic routes. Industrial production methods often utilize multicomponent reactions and microwave-assisted synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, often using halogens or nitro groups as substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole and thiophene derivatives .
Scientific Research Applications
N~2~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets within proteins, enhancing the compound’s binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE include other pyrazole and thiophene derivatives. For example:
1-Methyl-3-phenyl-1H-pyrazole: This compound has a similar pyrazole ring but lacks the thiophene moiety.
2-Amino-4,5-dimethylthiophene: This compound features a thiophene ring with different substituents compared to the target compound.
The uniqueness of N2-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~2~,4,5-TRIMETHYL-2-THIOPHENECARBOXAMIDE lies in its combination of both pyrazole and thiophene rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H19N3OS |
---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N,4,5-trimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H19N3OS/c1-5-17-12(6-7-15-17)9-16(4)14(18)13-8-10(2)11(3)19-13/h6-8H,5,9H2,1-4H3 |
InChI Key |
CNEWNNDZJRSUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=C(S2)C)C |
Origin of Product |
United States |
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